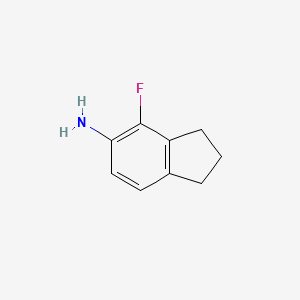
4-fluoro-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,3-dihydro-1H-inden-5-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 4th position and an amine group at the 5th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2,3-dihydro-1H-inden-5-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted indene derivatives
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
- 4-Fluoro-2,3-dihydro-1H-inden-1-amine
- 4-Fluoro-1-indanone
- 4-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: 4-Fluoro-2,3-dihydro-1H-inden-5-amine is unique due to the specific position of the fluorine and amine groups on the indene ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom at the 4th position enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Biological Activity
4-Fluoro-2,3-dihydro-1H-inden-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2731008-13-0 |
| Molecular Formula | C9H10FN |
| Molecular Weight | 151.18 g/mol |
| Structural Formula | Structural Formula |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a covalent inhibitor of protein-protein interactions, particularly those involving lysine residues in target proteins . This mechanism enhances its potency and selectivity compared to non-covalent agents.
Pharmacological Profiles
-
Anticancer Activity :
- Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 .
- The compound's structural analogs were found to enhance caspase activity, indicating a potential mechanism for inducing programmed cell death.
- Enzyme Inhibition :
Toxicity and Safety
The safety profile of this compound is essential for its therapeutic application. Toxicological studies have indicated that it can cause skin irritation and is harmful if ingested . Therefore, handling precautions are necessary when working with this compound.
Case Studies
Several case studies highlight the biological activity of 4-fluoro-2,3-dihydro-1H-inden-5-amines:
- Study on Anticancer Properties :
- MAO Inhibition Study :
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H10FN/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3,11H2 |
InChI Key |
FEFOOLKUXKRLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















